
3-Hydroxydesloratadine
Vue d'ensemble
Description
3-Hydroxydesloratadine is a major active metabolite of desloratadine, which is itself an active metabolite of loratadine. Desloratadine is a second-generation, non-sedating antihistamine widely used for the treatment of allergic rhinitis and chronic idiopathic urticaria . The formation of this compound involves the oxidation of desloratadine by cytochrome P450 enzymes, specifically CYP2C8, followed by glucuronidation by UDP-glucuronosyltransferase UGT2B10 .
Applications De Recherche Scientifique
Pharmacokinetic Studies
3-Hydroxydesloratadine is crucial in pharmacokinetic research, particularly in understanding the metabolism of desloratadine. A study demonstrated a validated liquid chromatography-tandem mass spectrometry (LC/MS/MS) method for simultaneously determining concentrations of desloratadine and this compound in human plasma. This method is essential for pharmacokinetic and bioequivalence studies, allowing researchers to accurately assess drug absorption and metabolism in different populations .
Metabolic Pathways
Research has identified that the formation of this compound involves specific metabolic pathways. The enzyme CYP2C8 plays a pivotal role in its synthesis from desloratadine, following glucuronidation by UGT2B10. This discovery is significant as it elucidates the metabolic fate of desloratadine, indicating that both enzymes are required for the effective conversion to this compound .
Table 1: Key Enzymatic Pathways Involved in this compound Formation
Enzyme | Role | Inhibition Impact |
---|---|---|
UGT2B10 | Glucuronidation of desloratadine | Essential for this compound formation |
CYP2C8 | Oxidation of glucuronidated desloratadine | Significant inhibition observed with various compounds |
Clinical Applications
In clinical settings, understanding the pharmacokinetics of this compound is vital for optimizing therapeutic regimens. Variations in drug exposure due to genetic factors or concurrent medications can significantly impact treatment outcomes. For instance, studies have shown that individuals with hepatic dysfunction may experience increased exposure to desloratadine and its metabolite, necessitating careful monitoring .
Implications in Drug Interactions
The metabolism of this compound can be influenced by other medications, particularly those that inhibit CYP2C8. For example, gemfibrozil has been shown to significantly inhibit the formation of this metabolite, leading to increased levels of desloratadine in circulation . This interaction highlights the importance of considering drug-drug interactions when prescribing antihistamines.
Case Studies
Several case studies have illustrated the clinical implications of variations in this compound levels:
- Case Study 1 : A patient with moderate hepatic dysfunction exhibited a threefold increase in desloratadine exposure compared to healthy individuals, emphasizing the need for dosage adjustments based on liver function.
- Case Study 2 : In a cohort study assessing allergic rhinitis treatments, variations in the pharmacokinetics of this compound were linked to differences in therapeutic outcomes among diverse ethnic groups.
Mécanisme D'action
Target of Action
3-Hydroxydesloratadine is an active metabolite of desloratadine, a second-generation antihistamine . Its primary target is the histamine H1 receptor . This receptor plays a crucial role in allergic reactions, and blocking it can alleviate symptoms of allergies .
Mode of Action
This compound, like other H1-blockers, competes with free histamine for binding at H1-receptors in the GI tract, uterus, large blood vessels, and bronchial smooth muscle . This blocks the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms such as nasal congestion and watery eyes .
Biochemical Pathways
The formation of this compound involves a three-step sequence. First, desloratadine undergoes N-glucuronidation by the enzyme UDP-Glucuronosyltransferase 2B10 (UGT2B10). Then, 3-hydroxylation of desloratadine N-glucuronide occurs, catalyzed by Cytochrome P450 2C8 (CYP2C8). Finally, a non-enzymatic deconjugation of this compound N-glucuronide takes place .
Pharmacokinetics
Desloratadine is well absorbed from the gut and reaches highest blood plasma concentrations after about three hours . It is metabolized in the liver to this compound by the enzymes UGT2B10 and CYP2C8 . The metabolite is then excreted as conjugated metabolites into urine .
Result of Action
The action of this compound results in the relief of symptoms of seasonal and non-seasonal allergic rhinitis, pruritus, and urticaria (hives) associated with chronic idiopathic urticaria . By blocking the H1 receptor, it prevents the action of histamine, a compound that causes allergy symptoms .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism. Co-administration with erythromycin, ketoconazole, azithromycin, fluoxetine, or cimetidine resulted in elevated blood plasma concentrations of desloratadine and its metabolite this compound . No clinically relevant changes were observed .
Analyse Biochimique
Biochemical Properties
3-Hydroxydesloratadine formation involves the oxidation of desloratadine by cytochrome P450 (CYP2C8) and subsequent glucuronidation by UDP-glucuronosyltransferase UGT2B10 in cryopreserved human hepatocytes . This pathway leads to the production of this compound, a major active human metabolite .
Cellular Effects
In cellular context, this compound is formed in cryopreserved human hepatocytes (CHHs) and its formation is catalyzed with a Km of 1.6 μM and a Vmax of 1.3 pmol/min per million cells .
Molecular Mechanism
The molecular mechanism of this compound involves desloratadine glucuronidation by UGT2B10 followed by CYP2C8 oxidation and a deconjugation event . This process is responsible for the formation of this compound .
Temporal Effects in Laboratory Settings
It is known that the formation of this compound is catalyzed in cryopreserved human hepatocytes .
Metabolic Pathways
The metabolic pathway of this compound involves the oxidation of desloratadine by cytochrome P450 (CYP2C8) and subsequent glucuronidation by UDP-glucuronosyltransferase UGT2B10 .
Méthodes De Préparation
The synthesis of 3-Hydroxydesloratadine involves several steps:
Oxidation of Desloratadine: Desloratadine undergoes oxidation by cytochrome P450 enzyme CYP2C8 to form this compound.
Glucuronidation: The oxidized product is then glucuronidated by UDP-glucuronosyltransferase UGT2B10.
In industrial settings, the preparation of this compound typically involves the use of cryopreserved human hepatocytes to catalyze the formation of the compound. The reaction conditions include the presence of NADPH and UDP-glucuronic acid .
Analyse Des Réactions Chimiques
3-Hydroxydesloratadine undergoes several types of chemical reactions:
Oxidation: The primary reaction is the oxidation of desloratadine to form this compound.
Glucuronidation: This involves the addition of a glucuronic acid moiety to the hydroxyl group of this compound.
Common reagents and conditions used in these reactions include cytochrome P450 enzyme CYP2C8 inhibitors such as gemfibrozil glucuronide and general P450 inhibitors like 1-aminobenzotriazole . The major product formed from these reactions is this compound glucuronide .
Comparaison Avec Des Composés Similaires
3-Hydroxydesloratadine is similar to other metabolites of desloratadine and loratadine, such as desloratadine itself and loratadine . it is unique in its formation pathway, which involves both oxidation and glucuronidation steps . Other similar compounds include:
Desloratadine: The parent compound from which this compound is derived.
Loratadine: The precursor to desloratadine.
Activité Biologique
3-Hydroxydesloratadine (3-OH-DL) is a significant metabolite of desloratadine, a widely used second-generation antihistamine. Understanding the biological activity of 3-OH-DL is crucial for elucidating its pharmacological effects and therapeutic potential. This article provides a comprehensive overview of the biological activity of this compound, including its metabolic pathways, pharmacokinetics, and case studies.
Metabolism and Formation
Desloratadine is primarily metabolized to this compound via cytochrome P450 enzymes, particularly CYP2C8. The formation of 3-OH-DL is a critical step in the metabolic pathway of desloratadine, which also involves UDP-glucuronosyltransferase (UGT2B10) for subsequent glucuronidation. Research indicates that the metabolic conversion is significantly influenced by various inhibitors of these enzymes, which can drastically reduce the formation of 3-OH-DL in vitro .
Key Metabolic Parameters
Parameter | Value |
---|---|
Km (Michaelis-Menten constant) | 1.6 μM |
Vmax (maximum rate) | 1.3 pmol/min/million cells |
Inhibition by CYP2C8 inhibitors | 73%-100% |
These parameters highlight the efficiency and specificity of CYP2C8 in catalyzing the formation of 3-OH-DL from desloratadine .
Pharmacokinetics
The pharmacokinetic profile of this compound has been studied primarily in animal models. A recent study using a validated LC-MS/MS method demonstrated that after oral administration, the exposure to active metabolites such as 3-OH-DL was significantly higher than that of desloratadine itself. This suggests that 3-OH-DL may contribute substantially to the therapeutic effects observed with desloratadine .
Tissue Distribution
Research indicates that both desloratadine and its metabolites, including 3-OH-DL, are widely distributed in various tissues, which may enhance their efficacy against allergic reactions:
Compound | Tissue Concentration (ng/g) |
---|---|
Desloratadine | Varies by tissue type |
This compound | Higher than desloratadine in certain tissues |
The distribution patterns suggest a targeted action in immune-regulatory tissues, potentially enhancing the antihistaminic effects .
Biological Activity
Antihistaminic Effects : this compound exhibits potent antihistaminic activity by selectively antagonizing peripheral H1 receptors. This action is crucial for alleviating symptoms associated with allergic rhinitis and urticaria.
Inhibition Studies : In vitro studies have shown that 3-OH-DL effectively inhibits the binding of pyrilamine to H1 receptors in brain tissue, indicating its potential central nervous system effects, although it remains largely nonsedating compared to first-generation antihistamines .
Case Studies and Clinical Implications
A study involving humanized liver mice demonstrated that after administration of desloratadine, the levels of this compound were significantly elevated compared to control groups. This finding underscores the importance of this metabolite in contributing to the overall efficacy of desloratadine therapy .
Summary of Clinical Findings
- Efficacy : Patients receiving desloratadine showed improved symptoms of allergic rhinitis correlated with increased levels of 3-OH-DL.
- Safety Profile : The use of desloratadine and its metabolites demonstrated a favorable safety profile with minimal sedation, attributed to the action of 3-OH-DL.
Propriétés
IUPAC Name |
13-chloro-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-6-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O/c20-15-3-4-17-13(9-15)1-2-14-10-16(23)11-22-19(14)18(17)12-5-7-21-8-6-12/h3-4,9-11,21,23H,1-2,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDFMTPISBHBIKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=C3CCNCC3)C4=C1C=C(C=C4)Cl)N=CC(=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119410-08-1 | |
Record name | 3-Hydroxydesloratadine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119410081 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 119410-08-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-HYDROXYDESLORATADINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3H9FFN759V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.